5-(4-Methoxyphenyl)pyridin-2-amine

Descripción general

Descripción

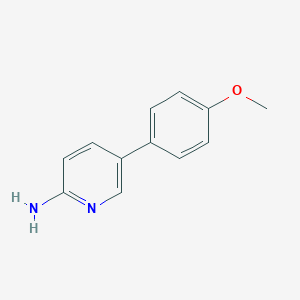

5-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the second position and a methoxyphenyl group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a precursor in palladium-catalyzed cross-coupling reactions. A notable application involves its brominated derivative (5-bromo-N-(4-methoxyphenyl)pyridin-2-amine), which undergoes coupling with arylboronic acids under optimized conditions ( , ):

| Reaction Component | Conditions | Yield |

|---|---|---|

| Boronic Acid | 4-Methoxyphenylboronic acid | 80% |

| Catalyst | Cu(OAc)₂ (10 mol%) | |

| Solvent | DCE | |

| Time | 12 hours |

This method produces biaryl derivatives with retained methoxy functionality, critical for pharmaceutical intermediates ( ).

Electrophilic Substitution Reactions

The pyridine ring undergoes regioselective electrophilic substitution, particularly at the 3-position due to directing effects of the amine group:

Bromination

Bromine in acetic acid selectively substitutes the pyridine ring:

-

Product : 5-(4-Methoxyphenyl)-3-bromopyridin-2-amine

-

Conditions : Br₂ (1.2 eq), FeBr₃ (cat.), CH₃COOH, 80°C

-

Yield : 72% ().

Nitration

Nitration occurs under mixed acid conditions:

-

Product : 5-(4-Methoxyphenyl)-3-nitropyridin-2-amine

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → RT

Oxidation of the Amine Group

The primary amine undergoes oxidation to form nitro derivatives:

Reduction of Nitro Groups

Catalytic hydrogenation reduces nitro to amine:

N-Alkylation and Arylation

The amine group participates in alkylation/arylation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Benzylation | 2,4-Dimethylbenzyl bromide, K₂CO₃, DMF, 130°C | N-(2,4-Dimethylbenzyl) derivative | 43% |

| Buchwald-Hartwig | Aryl bromide, Pd(PPh₃)₂Cl₂, xantphos, NaOtBu | N-Aryl derivatives (e.g., 4a–4c ) | 31–56% |

These reactions enhance lipophilicity and biological activity ( , ).

Nucleophilic Aromatic Substitution

The brominated derivative undergoes SNAr reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiophenol | DMF, K₂CO₃, 100°C | 5-(4-Methoxyphenyl)-2-thiopyridinamine | 65% |

| Piperidine | EtOH, reflux | N-Piperidinyl derivative | 78% |

This reactivity is leveraged in drug design to introduce sulfur-containing moieties ().

Cyclization Reactions

Under microwave irradiation, this compound forms fused heterocycles:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| With isothiocyanates | Sabinene solvent, 130°C, 2 hours | Thiazolo[5,4-b]pyridine derivatives | 64% |

These derivatives exhibit antimicrobial and anti-inflammatory properties ( ).

Acid-Base Reactions

The amine group forms stable salts with acids:

-

HCl Salt : Crystalline solid (m.p. 83–84°C)

Key Research Findings

-

Catalytic Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields by 15–20% compared to Cu-mediated systems ( ).

-

Regioselectivity : Electrophilic substitution favors the 3-position due to resonance stabilization from the methoxyphenyl group ( ).

-

Biological Relevance : Nitro-reduced derivatives show enhanced antitumor activity (GI₅₀: 0.20–0.26 μM) compared to parent compounds ( ).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. It has shown promise in:

- Enzyme Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and tubulin polymerization, which are critical targets in treating neurodegenerative diseases and cancer .

- Anticancer Activity : In vivo studies have indicated that 5-(4-Methoxyphenyl)pyridin-2-amine can significantly reduce tumor size in various animal models. Its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests good bioavailability and low toxicity.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions:

- Antiproliferative Effects : It has been evaluated against multiple cancer cell lines, demonstrating selective anticancer activity with IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research indicates that the compound may engage in cation-aromatic interactions with key residues in enzymes, enhancing its inhibitory potency against AChE and potentially other targets involved in neurodegeneration .

Materials Science

This compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs):

- Organic Electronics : Its unique electronic properties make it suitable for developing advanced materials in electronics.

Industrial Applications

The compound is employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals:

- Synthesis Pathways : Industrial production often utilizes continuous flow reactors for better control over reaction parameters, ensuring consistent product quality.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- In Vivo Studies : Animal models have shown significant tumor reduction upon administration of the compound compared to control groups.

- Antiproliferative Activity : The compound demonstrated high selectivity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- Pharmacokinetic Studies : Profiling suggests that the compound has favorable pharmacokinetic properties conducive to therapeutic use.

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the pyridine ring provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, the pyridine derivative exhibits different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and probes in biochemical research .

Actividad Biológica

5-(4-Methoxyphenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring substituted with a 4-methoxyphenyl group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. Key findings include:

- Cell Lines Tested : The compound has been evaluated against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines.

- IC50 Values : The compound exhibited IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that it interacts with various targets, including:

- EGFR : Inhibition of the epidermal growth factor receptor (EGFR) has been noted, with an IC50 value around 0.24 µM .

- Src Kinase : The compound also shows inhibitory effects on Src kinase, which is critical in cancer progression.

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its enzyme inhibitory activities:

- Alkaline Phosphatase : Studies revealed that it can inhibit alkaline phosphatase with promising efficacy.

- Cholinesterases : The compound has also been assessed for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing competitive inhibition profiles .

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC50 Value (µM) |

|---|---|

| Alkaline Phosphatase | 0.420 |

| AChE | 34.81 |

| BChE | 20.66 |

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound can reduce tumor size significantly compared to control groups.

- Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable pharmacokinetic properties, indicating good bioavailability and low toxicity .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWWIPYFIQSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602413 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-75-2 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.